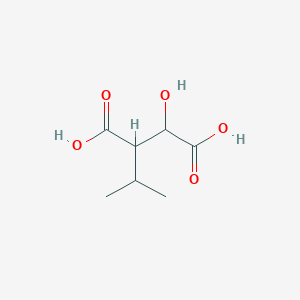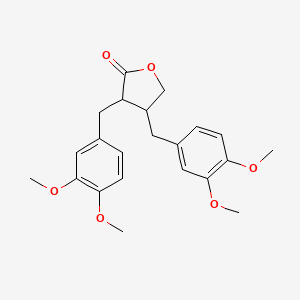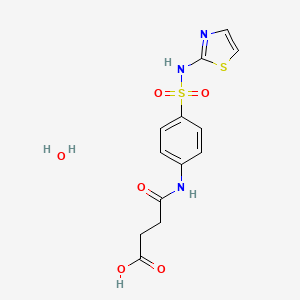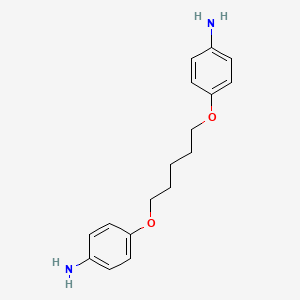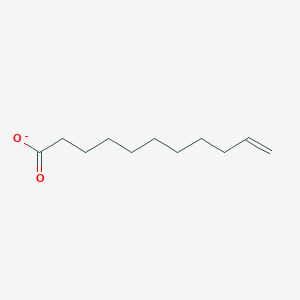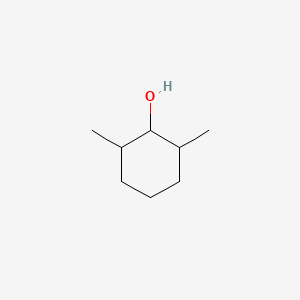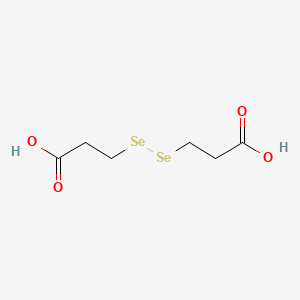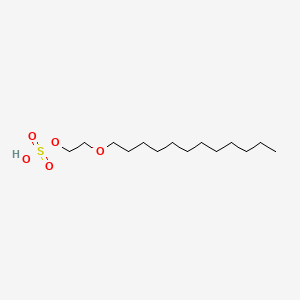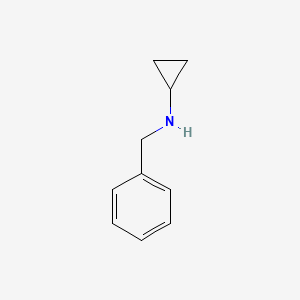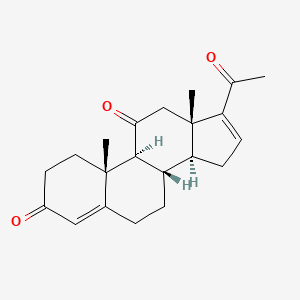
ベタヒスチンメシル酸塩
概要
説明
ベタヒスチンメシル酸塩は、メニエール病に関連する症状(めまい、耳鳴り、難聴など)の治療に主に使用されるヒスタミン様抗めまい薬です . 1970年にヨーロッパで初めて登録され、平衡障害の治療薬として広く処方されています . ベタヒスチンメシル酸塩は、内耳の微小循環を改善する効果で知られており、めまいの症状を軽減するのに役立ちます .
2. 製法
合成経路と反応条件: ベタヒスチンメシル酸塩は、ベタヒスチンとメタンスルホン酸を反応させることで合成できます。 一例として、ベタヒスチンをエタノールに溶解し、メタンスルホン酸を加え、冷却することで結晶化させる方法があります . 反応条件としては、一般的に混合物を約50℃に加熱した後、0℃に冷却することで、ベタヒスチンメシル酸塩の白色結晶を得ます .
工業的製法: 工業的には、ベタヒスチンメシル酸塩の製造は、同様の工程をより大規模に行います。 プロセスには、ベタヒスチンを適切な溶媒に溶解し、メタンスルホン酸を加え、制御された温度条件下で結晶化させる工程が含まれます . 結晶化した生成物をろ過し、乾燥させて最終的な化合物を得ます。
科学的研究の応用
Betahistine mesylate has a wide range of scientific research applications:
作用機序
ベタヒスチンメシル酸塩は、主にヒスタミン受容体に対する作用によって効果を発揮します。 ヒスタミンH1受容体では弱いアゴニスト、ヒスタミンH3受容体では強力なアンタゴニストとして作用します . この二重の作用により、内耳の血管が拡張し、血管の透過性が高まります。これにより、内リンパ液の圧力が低下し、めまいの症状が軽減されます . さらに、ベタヒスチンメシル酸塩は、内頸動脈の血流量を増やすことで、脳循環を改善します .
類似化合物:
ヒスタミン: ベタヒスチンはヒスタミンの類似体であり、ヒスタミンと一部の薬理学的特性を共有しています.
アミノエチルピリジン: ベタヒスチンの代謝物であり、アンプル受容体に対する類似の効果があります.
ヒドロキシエチルピリジン: 比較可能な特性を持つ別の代謝物です.
独自性: ベタヒスチンメシル酸塩は、ヒスタミン受容体に対する二重の作用により、めまいと平衡障害の治療に特に有効であるため、独特です . 他のヒスタミン類似体とは異なり、ベタヒスチンメシル酸塩は、安全性プロファイルが確立されており、臨床で広く使用されています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Betahistine mesilate primarily interacts with histamine receptors in the body. It acts as a partial agonist at histamine H1 receptors and as an antagonist at histamine H3 receptors . This dual action helps increase histamine turnover and release, particularly in the central nervous system and vestibular system . Betahistine mesilate also increases blood flow in the inner ear by dilating precapillary sphincters, which helps alleviate symptoms of vertigo .
Cellular Effects
Betahistine mesilate influences various cellular processes, particularly in the inner ear and central nervous system. It increases cochlear blood flow and enhances histamine turnover in the vestibular system . This results in improved vestibular compensation and reduced symptoms of vertigo. Betahistine mesilate also affects cell signaling pathways by modulating histamine receptors, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of betahistine mesilate involves its interaction with histamine receptors. As a partial agonist at H1 receptors, it promotes vasodilation and increased permeability in the inner ear . As an antagonist at H3 receptors, it inhibits the negative feedback mechanism on histamine release, leading to increased histamine levels . This dual action helps restore balance and reduce vertigo symptoms in patients with Ménière’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, betahistine mesilate has shown stability over time, with no significant degradation observed during long-term studies . Its effects on cellular function, particularly in the vestibular system, have been consistent over extended periods. Long-term treatment with betahistine mesilate has been shown to reduce the frequency and severity of vertigo attacks in patients with Ménière’s disease .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of betahistine mesilate vary with different dosages. Low doses (0.2 mg/kg) have been found to improve balance and vestibular compensation, while higher doses (2 mg/kg) result in more pronounced effects . Very high doses may lead to adverse effects, such as increased histamine release and potential toxicity .
Metabolic Pathways
Betahistine mesilate is primarily metabolized into 2-pyridylacetic acid, an inactive metabolite . The metabolism of betahistine mesilate involves monoamine oxidase enzymes, which play a crucial role in its breakdown . This metabolic pathway ensures that betahistine mesilate is efficiently processed and excreted from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
Betahistine mesilate is rapidly absorbed and distributed within the body. It has a high bioavailability and low protein binding, allowing it to reach target tissues effectively . Betahistine mesilate is primarily transported to the inner ear and central nervous system, where it exerts its therapeutic effects . Its distribution is facilitated by its ability to cross the blood-brain barrier and reach the vestibular system .
Subcellular Localization
Betahistine mesilate primarily localizes to the inner ear and central nervous system, where it interacts with histamine receptors . Its subcellular localization is influenced by its ability to cross cell membranes and reach specific compartments, such as the vestibular nuclei . This targeted localization ensures that betahistine mesilate exerts its effects precisely where needed, improving balance and reducing vertigo symptoms .
準備方法
Synthetic Routes and Reaction Conditions: Betahistine mesylate can be synthesized by reacting betahistine with methanesulfonic acid. One method involves dissolving betahistine in ethanol, adding methanesulfonic acid, and then crystallizing the product by cooling . The reaction conditions typically involve heating the mixture to around 50°C and then cooling it to 0°C to obtain white crystals of betahistine mesylate .
Industrial Production Methods: In industrial settings, the preparation of betahistine mesylate involves similar steps but on a larger scale. The process includes dissolving betahistine in a suitable solvent, adding methanesulfonic acid, and then crystallizing the product under controlled temperature conditions . The crystallized product is then filtered and dried to obtain the final compound.
化学反応の分析
反応の種類: ベタヒスチンメシル酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ベタヒスチンは、主要代謝物である2-ピリジン酢酸に酸化される可能性があります.
還元: ベタヒスチンメシル酸塩は、安定な構造のため、還元反応はあまり見られません。
置換: 置換反応はアミノ基で起こり、さまざまな置換基を導入できます。
主な生成物: ベタヒスチンの酸化によって生成される主な生成物は、2-ピリジン酢酸です . この代謝物は不活性であり、尿中に排泄されます .
4. 科学研究への応用
ベタヒスチンメシル酸塩は、さまざまな科学研究で応用されています:
類似化合物との比較
Histamine: Betahistine is an analog of histamine and shares some pharmacological properties with it.
Aminoethylpyridine: This metabolite of betahistine has similar effects on ampullar receptors.
Hydroxyethylpyridine: Another metabolite with comparable properties.
Uniqueness: Betahistine mesylate is unique due to its dual action on histamine receptors, which makes it particularly effective in treating vertigo and balance disorders . Unlike other histamine analogs, betahistine mesylate has a well-established safety profile and is widely used in clinical practice .
特性
IUPAC Name |
methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDYGJCNTNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5638-76-6 (Parent) | |
| Record name | Betahistine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54856-23-4 | |
| Record name | Betahistine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAHISTINE MESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


